2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
CAS No.: 31512-74-0
Cat. No.: VC0539966
Molecular Formula: C12H30Cl2N2O
Molecular Weight: 289.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride - 31512-74-0](/images/no_structure.jpg)
Specification
CAS No. | 31512-74-0 |
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Molecular Formula | C12H30Cl2N2O |
Molecular Weight | 289.28 g/mol |
IUPAC Name | 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride |
Standard InChI | InChI=1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
SMILES | CCC[N+](C)(C)CC[N+](C)(C)CCOC.[Cl-].[Cl-] |
Canonical SMILES | CCC[N+](C)(C)CC[N+](C)(C)CCOC.[Cl-].[Cl-] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride is primarily identified through several chemical identifiers. The compound's CAS number is 31512-74-0. Its structure contains quaternary ammonium groups, which are fundamental to its antimicrobial properties and mechanism of action.
The compound can be identified through the following chemical descriptors:
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IUPAC Name: 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
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InChI: InChI=1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
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InChI Key: AKMCUEHNXUJTGW-UHFFFAOYSA-L
Structural Characteristics
The molecular structure features positively charged nitrogen atoms which are essential to its biological activity. These cationic centers interact with negatively charged components of microbial cell membranes, enabling its antimicrobial function. The compound belongs to the category of cationic polymer biocides and pesticides, with quaternary ammonium groups as the key functional moieties.
Physical Properties
Basic Physical Characteristics
The physical properties of this compound contribute significantly to its applications and handling requirements. These properties are summarized in the following table:
Property | Value |
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Molecular Formula | C12H30Cl2N2O |
Molecular Weight | 289.28 g/mol |
Physical Description | Light amber to pale yellow liquid with a mild fishy odor |
Boiling Point | 111°C |
Solubility | Completely soluble in water |
Density | 1.103-1.1417 g/cu cm |
Vapor Pressure | 10.8 mmHg at 20°C; 14.4 mmHg at 25°C |
These properties are sourced from PubChem data and the Hazardous Substances Data Bank as indicated in the search results.
Stability and Reactivity
The compound demonstrates various chemical reactions including oxidation, reduction, and substitution reactions. When exposed to strong oxidizing agents, it can form different oxidation products. Reduction reactions are possible under specific conditions but are less common. The compound can also undergo substitution reactions, particularly with nucleophiles.
Synthesis and Preparation
Synthetic Routes
The primary synthetic pathway for 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride involves the reaction of dimethylamine with ethylene oxide, followed by quaternization with methyl chloride. This process requires controlled temperature and pressure conditions to optimize product yield.
Retrosynthesis Analysis
Advanced synthesis planning for this compound employs various template relevance models including Pistachio, Bkms_metabolic, Pistachio_ringbreaker, Reaxys, and Reaxys_biocatalysis. These models leverage extensive chemical reaction databases to predict feasible synthetic routes.
Mechanism of Action
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a broad spectrum of microorganisms. Its efficacy varies depending on the target organism, as detailed in the following table:
Microorganism Type | Specific Organisms | Efficacy |
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Bacteria | Escherichia coli | High |
Bacteria | Staphylococcus aureus | High |
Bacteria | Pseudomonas aeruginosa | Moderate to High |
Fungi | Candida albicans | High |
Viruses | Influenza virus | Moderate |
This comprehensive antimicrobial profile makes the compound valuable for various disinfection and antiseptic applications.
Cellular Interaction Mechanism
The primary mode of action involves interaction between the positively charged nitrogen atoms in the compound and the negatively charged components of microbial cell membranes. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.
Applications
Healthcare Applications
In medical settings, 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride serves as:
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A disinfectant for surfaces and instruments
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A component in wound irrigation solutions
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A preservative in ophthalmic solutions
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An antimicrobial agent in medical devices
Research has demonstrated its effectiveness in reducing bacterial load on surfaces in healthcare facilities, significantly lowering infection rates associated with surgical procedures.
Industrial Applications
The compound finds utility in various industrial processes, including:
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Preparation of cooling liquids for samarium cobalt permanent magnet processing
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Additive in copper electronic plating
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Component in industrial disinfection formulations
Research Applications
In scientific research, the compound is studied for:
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Antimicrobial properties and mechanisms
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Biofilm prevention strategies
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Development of novel disinfection technologies
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Comparative efficacy studies with other quaternary ammonium compounds
Biological Activity
Spectrum of Activity
The biological activity of 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride extends beyond simple antibacterial effects. It demonstrates significant activity against various microorganisms through multiple mechanisms:
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Disruption of cell membrane integrity
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Interference with cellular metabolic processes
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Prevention of biofilm formation
Biofilm Prevention
Research indicates that the compound can inhibit biofilm formation by certain bacteria. This property is particularly valuable for medical devices where biofilms can lead to persistent infections that are difficult to treat with conventional antibiotics.
Comparative Analysis
Comparison with Similar Compounds
When compared to other quaternary ammonium compounds such as benzalkonium chloride and polyquaternium-1, 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride demonstrates unique advantages:
Compound | Primary Applications | Distinguishing Features |
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2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride | Disinfectant, antiseptic, preservative | Broad-spectrum activity, rapid action, long-lasting effects |
Benzalkonium chloride | Disinfectant, preservative | Commonly used in various antiseptic formulations |
Polyquaternium-1 | Ophthalmic solutions | Specific antimicrobial properties for eye care products |
The compound stands out for its rapid action and long-lasting effects, making it preferred for certain applications.
Research Findings
Antimicrobial Efficacy Studies
Multiple studies have evaluated the antimicrobial efficacy of this compound in clinical settings. Research has demonstrated high effectiveness in reducing bacterial load on surfaces in healthcare facilities, with significant reductions in infection rates associated with surgical procedures.
Case Studies
Case studies examining the compound's application in healthcare environments have yielded positive results. The following outcomes have been observed:
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Reduction in surface contamination levels
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Decreased incidence of healthcare-associated infections
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Effective control of microbial biofilms on medical devices
Emerging Research Directions
Current research trends focus on:
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Optimizing formulations for specific applications
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Investigating synergistic effects with other antimicrobial agents
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Assessing efficacy against emerging and resistant pathogens
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Developing novel delivery systems for enhanced efficacy
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